Hexamethylguanidinium thyocyanate
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Overview
Description
Hexamethylguanidinium thyocyanate is an organic salt that consists of a hexamethylguanidinium cation and a thiocyanate anion
Preparation Methods
Hexamethylguanidinium thyocyanate can be synthesized through several methods. One common method involves the reaction of hexamethylguanidinium chloride with potassium thiocyanate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization . Another method involves the direct reaction of hexamethylguanidinium carbonate with ammonium thiocyanate under heat .
Chemical Reactions Analysis
Hexamethylguanidinium thyocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions with nucleophiles, leading to the formation of different thiocyanate derivatives.
Scientific Research Applications
Hexamethylguanidinium thyocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of thiocyanate-containing compounds.
Medicine: this compound is used in the development of antiviral agents and other therapeutic compounds.
Mechanism of Action
The mechanism of action of hexamethylguanidinium thiocyanate involves its ability to disrupt the hydrogen bonding network of water, leading to the denaturation of proteins and nucleic acids. This property makes it an effective chaotropic agent, which is useful in the extraction and purification of nucleic acids .
Comparison with Similar Compounds
Hexamethylguanidinium thyocyanate can be compared with other similar compounds, such as guanidinium thiocyanate and tetramethylguanidinium thiocyanate. While all these compounds share similar properties, hexamethylguanidinium thiocyanate is unique due to its higher thermal stability and ionic conductivity .
Similar Compounds
- Guanidinium thiocyanate
- Tetramethylguanidinium thiocyanate
- Bis(trifluoromethanesulfonyl)imide salts
Properties
Molecular Formula |
C8H18N4S |
---|---|
Molecular Weight |
202.32 g/mol |
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;thiocyanate |
InChI |
InChI=1S/C7H18N3.CHNS/c1-8(2)7(9(3)4)10(5)6;2-1-3/h1-6H3;3H/q+1;/p-1 |
InChI Key |
WOLOMGGBPRYDFH-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.C(#N)[S-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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